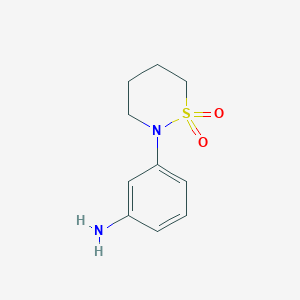

3-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(1,1-Dioxido-1,2-thiazinan-2-yl)benzoic acid” is similar to the one you mentioned . It has a molecular weight of 255.29 .

Molecular Structure Analysis

The InChI code for “3-(1,1-Dioxido-1,2-thiazinan-2-yl)benzoic acid” is1S/C11H13NO4S/c13-11(14)9-4-3-5-10(8-9)12-6-1-2-7-17(12,15)16/h3-5,8H,1-2,6-7H2,(H,13,14) . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

The compound “3-(1,1-Dioxido-1,2-thiazinan-2-yl)benzoic acid” has a molecular weight of 255.29 . Another similar compound, “N-[3-(1,1-Dioxido-1,2-thiazinan-2-yl)phenyl]-N2-[(3-nitrophenyl)sulfonyl]glycinamide”, has a molecular weight of 468.504 Da .Scientific Research Applications

Aniline Degradation and Environmental Remediation

A study on the degradation of aniline by Delftia sp. AN3 highlights the potential application of related aniline compounds in environmental remediation. Although the research focuses on aniline rather than the specific compound , it underscores the relevance of aniline derivatives in bioremediation processes, suggesting that similar pathways could be explored for the targeted compound (Z. Liu et al., 2002).

Heterocyclic Chemistry and Pharmaceutical Development

Research into thiazinanes and their derivatives, including structures related to "3-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline," reveals their significance in drug development. These compounds have shown potential in treating diseases like HIV/AIDS and in providing analgesic, antibiotic, and anticoagulant effects. This underscores the compound's importance in the development of new therapeutic agents (A. Hassan et al., 2020).

Material Science and Corrosion Inhibition

Aniline derivatives have been studied for their effectiveness as corrosion inhibitors, offering insights into the potential applications of "this compound" in protecting metals against corrosion, especially in acidic environments. This application is crucial for extending the life span of materials used in various industries (D. Daoud et al., 2014).

Polymer Science and Solar Cell Development

The electrochemical synthesis of novel polymers based on aniline derivatives demonstrates the compound's potential in advancing polymer science, particularly in applications such as dye-sensitized solar cells. This research indicates the role that similar compounds could play in developing more efficient solar energy technologies (Leyla Shahhosseini et al., 2016).

Catalysis and Organic Synthesis

Studies on the ruthenium-catalyzed synthesis of quinolines from anilines suggest the catalytic potential of aniline derivatives in facilitating organic transformations. This application is vital for synthesizing complex organic molecules, highlighting the broader utility of the compound in chemical manufacturing processes (C. Cho et al., 2000).

Safety and Hazards

Future Directions

Thiazinanes and its isomeric forms represent one of the most important heterocyclic compounds, and their derivatives represented a highly potent drug in disease treatment . This suggests that “3-(1,1-Dioxido-1,2-thiazinan-2-yl)aniline” and similar compounds could have potential applications in the field of medicinal chemistry.

Mechanism of Action

The pharmacokinetics of such compounds would also depend on their specific chemical structure. Factors such as solubility, stability, and molecular size can all influence a compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties .

The action environment, including factors like pH, temperature, and the presence of other compounds, can also influence the compound’s action, efficacy, and stability .

properties

IUPAC Name |

3-(1,1-dioxothiazinan-2-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S/c11-9-4-3-5-10(8-9)12-6-1-2-7-15(12,13)14/h3-5,8H,1-2,6-7,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTZFZDZLWRXIGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCS(=O)(=O)N(C1)C2=CC=CC(=C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2728606.png)

![2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2728608.png)

![(Z)-2-Cyano-3-[4-(difluoromethoxy)phenyl]-N,N-bis(3-methylbutyl)prop-2-enamide](/img/structure/B2728615.png)

![4-[(4-Bromophenyl)sulfonyl]-6-chloro-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2728619.png)

![N-[2-Methoxy-2-(5-methylthiophen-2-yl)ethyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2728620.png)

![6-[4-(1H-Imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2728622.png)

![5-phenethyl-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2728624.png)

![2-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2728629.png)